![molecular formula C22H19BrN2OS B2881060 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 851800-80-1](/img/structure/B2881060.png)
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19BrN2OS and its molecular weight is 439.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Enzyme Modulation
One significant application of this compound is in cancer research. A study demonstrated that derivatives of similar compounds are potent in modulating carcinogen metabolizing enzymes. Specifically, they act as inducers of epoxide hydrolase and glutathione S-transferases, which are crucial in the tumor initiation process. This suggests potential therapeutic applications in cancer treatment (Hamdy et al., 2010).
Anticonvulsant Activity
The compound also shows promise in the field of neurology, particularly as an anticonvulsant. Research has indicated that naphthalen-2-yl acetate and related derivatives exhibit significant anticonvulsant activities. This opens avenues for developing new medications for seizure disorders (Ghareb et al., 2017).
Cytotoxic Activity
Another notable application is in exploring cytotoxic activity. Some studies have synthesized novel hybrid compounds related to this chemical structure, showing inhibitory activity against human tumor cell lines. This implies potential use in developing anti-cancer drugs (Zhengfen et al., 2017).
Chemical Synthesis and Molecular Structure Analysis
In the realm of chemistry, the compound contributes to the understanding of molecular structures and synthesis processes. Studies have detailed the crystal structure of similar compounds, enhancing our understanding of molecular interactions and aiding in the synthesis of complex chemical structures (Hempel et al., 2005).
Heme Oxygenase Inhibition
This compound is also investigated for its role in inhibiting heme oxygenases. It's part of a series of compounds designed to selectively inhibit heme oxygenases, which have important implications in pharmacological and therapeutic applications (Roman et al., 2010).
Solvent Applications in Organic Reactions
Finally, derivatives of this compound find use in organic chemistry as solvents for oxidation reactions. Their unique properties aid in facilitating specific chemical reactions, offering a versatile tool for synthetic chemists (Mehdi et al., 2007).
properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2OS/c23-19-10-8-16(9-11-19)15-27-22-24-12-13-25(22)21(26)14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFFPXBQTHAJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.